L-Tyrosyl-L-leucyl-L-alanyl-L-leucine
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Overview
Description
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine is a tetrapeptide composed of the amino acids tyrosine, leucine, alanine, and leucine. Peptides like this one are of significant interest in biochemistry and pharmacology due to their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of the tyrosine residue can lead to the formation of dityrosine or other oxidative products.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the tyrosine residue.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products Formed
Hydrolysis: The major products are the free amino acids tyrosine, leucine, and alanine.
Oxidation: Oxidative products such as dityrosine.
Reduction: Reduced forms of the peptide with free thiol groups if disulfide bonds are present.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Medicine: Explored for its role in drug delivery systems and as a bioactive peptide in various treatments.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-alanyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes. The interaction can modulate signaling pathways, leading to various physiological responses. For example, if the peptide has antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but different sequence and properties.
L-Leucyl-L-tyrosine: Another dipeptide with a different sequence, used in biochemical research.
L-Alanyl-L-leucine: A dipeptide with different biological activities and applications.
Uniqueness
L-Tyrosyl-L-leucyl-L-alanyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.
Properties
CAS No. |
915224-02-1 |
---|---|
Molecular Formula |
C24H38N4O6 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H38N4O6/c1-13(2)10-19(27-22(31)18(25)12-16-6-8-17(29)9-7-16)23(32)26-15(5)21(30)28-20(24(33)34)11-14(3)4/h6-9,13-15,18-20,29H,10-12,25H2,1-5H3,(H,26,32)(H,27,31)(H,28,30)(H,33,34)/t15-,18-,19-,20-/m0/s1 |
InChI Key |
HJFYOVMYEQFYPS-KNTRFNDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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